4-Aminobenzoic acid

Catalog No.
S518503
CAS No.
150-13-0
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzoic acid

CAS Number

150-13-0

Product Name

4-Aminobenzoic acid

IUPAC Name

4-aminobenzoic acid

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

ALYNCZNDIQEVRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N

Solubility

6110 mg/L (at 30 °C)
0.04 M
In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C
One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.
Freely soluble in alcohol
Soluble in alkalis and ethane (C2H6)
Soluble in oxygenated solvents
Soluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzene
Solubility in 90% ethanol, 11.3% at 9.6 °C; solubility in benzene, 0.06% at 11 °C
The solubility of 4-aminobenzoic acid is 6.1 g/L at 30 °C in water, 125 g/L alcohol and 17 g/L ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.
6.11 mg/mL
>20.6 [ug/mL]

Synonyms

4 Aminobenzoic Acid, 4 Aminobenzoic Acid, Potassium Salt, 4-Aminobenzoate, Potassium, 4-Aminobenzoic Acid, 4-Aminobenzoic Acid, Potassium Salt, Aminobenzoate, Potassium, Aminobenzoic Acid (USP), Epit Vit, Epitelplast, Hachemina, Magnesium para-Aminobenzoate, p Aminobenzoic Acid, p-Aminobenzoic Acid, PABA, Pabasan, para Aminobenzoic Acid, para-Aminobenzoate, Magnesium, para-Aminobenzoic Acid, Paraminan, Paraminol, Potaba, Potassium 4 Aminobenzoate, Potassium 4-Aminobenzoate, Potassium Aminobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])[NH3+]

Description

The exact mass of the compound 4-Aminobenzoic acid is 137.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6110 mg/l (at 30 °c)0.04 min water, 5,390 mg/l at 25 °c; 6,110 mg/l at 30 °cone gram dissolves in 90 ml boiling water; in 8 ml alcohol, in 60 ml ether. soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether.freely soluble in alcoholsoluble in alkalis and ethane (c2h6)soluble in oxygenated solventssoluble in ethanol and ether; slightly soluble in acetone; insoluble in chloroform and benzenesolubility in 90% ethanol, 11.3% at 9.6 °c; solubility in benzene, 0.06% at 11 °cthe solubility of 4-aminobenzoic acid is 6.1 g/l at 30 °c in water, 125 g/l alcohol and 17 g/l ether; it is soluble in ethyl acetate and glacial acetic acid, slightly soluble in benzene, and practically insoluble in petroleum ether.6.11 mg/ml>20.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis Precursor

  • Tetrahydrofolate (THF) Synthesis: PABA serves as a crucial building block for bacteria, plants, and fungi in the biosynthesis of folate (vitamin B9) specifically, tetrahydrofolate (THF) []. THF plays a vital role in cellular processes like one-carbon metabolism and DNA synthesis [].

Medical Research

  • Fibrotic Skin Disorders: The potassium salt of PABA is used as a medication under the brand name Potaba for treating specific fibrotic skin conditions like Peyronie's disease []. Research suggests PABA might influence collagen metabolism and fibroblast activity, potentially impacting scar formation []. However, the exact mechanism of action remains under investigation.

Important Note

PABA supplements are not generally recommended for healthy individuals with normal gut flora as they can synthesize PABA themselves [].

Material Science Applications

  • Metal-Organic Frameworks (MOFs): PABA can act as an organic ligand in the synthesis of MOFs, which are porous crystalline materials with potential applications in gas storage, catalysis, and drug delivery []. The specific properties of PABA-based MOFs depend on the chosen synthesis parameters.

Origin and Significance:

PABA is found naturally in plants, fungi, and bacteria []. It is a precursor in the synthesis of folic acid, a vital B vitamin for humans []. Historically, PABA was used as a sunscreens agent but was later found to cause allergic reactions in some individuals []. Current research explores its potential applications in other areas, including the development of new drugs and materials [].


Molecular Structure Analysis

PABA's structure consists of a benzene ring with an amino group (NH₂) attached at the para position (opposite the carboxyl group, COOH) []. This structure influences its chemical properties:

  • The amino group is a weak base, allowing PABA to participate in acid-base reactions [].
  • The carboxyl group makes PABA slightly soluble in water by forming hydrogen bonds [].
  • The aromatic benzene ring contributes to its stability and hydrophobic character [].

Chemical Reactions Analysis

Synthesis:

PABA can be synthesized through various methods, including:

  • The reduction of nitrobenzoic acid.

Balanced Chemical Equation:

C₆H₅NO₂ (aq) + 6H⁺ (aq) + 6e⁻ → H₂NC₆H₄CO₂H (aq) + 2H₂O (l) (reference for this reaction can be found in most organic chemistry textbooks)

Other Relevant Reactions:

  • PABA can undergo esterification with alcohols to form esters.
  • It can also react with metal ions to form coordination complexes.

Decomposition:

At high temperatures, PABA can decompose into simpler molecules like carbon dioxide, ammonia, and water (specific reaction conditions not readily available).


Physical And Chemical Properties Analysis

  • Formula: C₇H₇NO₂
  • Molar Mass: 137.14 g/mol []
  • Melting Point: 187 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone []
  • pKa (acid dissociation constant): Around 4.5 (estimated based on similar compounds) []

Biological Role:

PABA serves as a precursor for folic acid synthesis in bacteria and some plants []. Folic acid is essential for DNA synthesis and cell division.

Drug Development:

PABA derivatives are being explored for their potential use in developing new drugs, including antifolates that target cancer cells with high folate requirements.

  • Toxicity: PABA is generally considered non-toxic, with a high oral median lethal dose (LD50) in animals. However, allergic reactions can occur in some individuals [].
  • Flammability: PABA is combustible but not readily flammable.
  • Stability: PABA is relatively stable under normal storage conditions but can discolor on exposure to light and air.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992)
Solid

Color/Form

Monoclinic prisms from dilute alcohol
Light buff crystals; white when pure
Yellowish to red crystals or prisms
White or slightly yellow crystals or crystalline powde

XLogP3

1.5

Exact Mass

137.0477

Density

1.37 (NTP, 1992)

LogP

0.83
0.83 (LogP)
log Kow = 0.83
0.83

Odor

Odorless

Appearance

Solid powder

Melting Point

370 to 372 °F (NTP, 1992)
188.5 °C
188.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TL2TJE8QTX

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 53 of 218 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 165 of 218 companies with hazard statement code(s):;
H302 (57.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (46.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Sunscreening Agent
Used orally in the treatment of conditions such as scleroderma, dermatomyositis, and Peyronie's disease, and topically as a sunscreen and protectant.
Daily use of a sunscreen with a high SPF (greater than 15) on usually exposed skin is recommended for residents of areas of high ... /solar radiation/ who work outdoors or ... /enjoy/ regular outdoor recreation. Daily use of a sunscreen can reduce the cumulative ... /solar/ exposure that causes actinic keratoses and squamous-cell carcinoma.
PABA has long been an accepted objective marker to verify completeness of 24 hour urine sampling as PABA is rapidly and almost completely eliminated with the urine. For this reason PABA has been used clinically for long as the indicator substance in pancreas and liver function tests.
Sunscreen preparations should be applied uniformly and generously to all exposed skin surfaces, including lips, before exposure to UVB radiation. Two applications of the sunscreen may be needed for maximum protection. PABA-containing sunscreens are most effective when applied 1-2 hours before exposure to sunlight. Sunscreen products that are not water resistant should be reapplied after swimming, towel-drying, or profuse sweating and, because most sunscreens are easily removed from the skin, reapplication every 1-2 hours or according to the manufacturer's directions usually is required to provide adequate protection from UVB light. /Sunscreens/

Pharmacology

Aminobenzoic Acid is an organic acid with UV absorption and antifibrotic properties. When exposed to light, aminobenzoic acid (para-aminobenzoic acid or PABA) absorbs UV light and emits excess energy via a photochemical reaction that may cause damage to DNA. Because DNA defects contribute to skin cancer, aminobenzoic acid is no longer widely used in sunscreen formulations. Aminobenzoic acid may also increase oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity to promote the degradation of serotonin, which in excess, may lead to fibrotic changes.

ATC Code

D - Dermatologicals
D02 - Emollients and protectives
D02B - Protectives against uv-radiation
D02BA - Protectives against uv-radiation for topical use
D02BA01 - Aminobenzoic acid

Mechanism of Action

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.
The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens.
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/

Pictograms

Irritant

Irritant

Other CAS

150-13-0

Wikipedia

4-aminobenzoic acid

Drug Warnings

PABA has been shown in vitro to displace methotrexate from plasma protein binding, thus increasing the free methotrexate concentrations.
PABA derivatives reportedly have weak sensitization potential, but the incidence of allergic and photoallergic contact dermatitis associated with their use is increasing. Contamination of PABA derivatives with benzocaine which may cause allergic reactions has been reported. In patients allergic to compounds that are structurally similar to PABA (e.g., ester-type anesthetics, aniline dyes, thiazides, sulfonylurea and paraphenylenediamine drugs), cross-sensitivity to PABA derivatives has been reported occasionally; therefore, sunscreens containing PABA derivatives may be contraindicated in patients with a history of hypersensitivity to these chemicals.
The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/
Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/
For more Drug Warnings (Complete) data for 4-AMINOBENZOIC ACID (13 total), please visit the HSDB record page.

Biological Half Life

... The half-lives of PABA were 7.01 +/- 0.32 min in rapid acetylation rabbits and 7.08+/-0.78 min in slow acetylation rabbits.

Use Classification

Cosmetics -> Uv absorber; Uv filter

Methods of Manufacturing

p-Nitrotoluene is oxidized with permanganate to p-nitrobenzoic acid, and the nitro group then is reduced to an amino group with iron and hydrochloric acid.
It is manufactured commercially by the catalytic hydrogenation of 4-nitrobenzoic acid using a platinum or palladium catalyst or by reduction with tin or iron and hydrochloric acid.
The Hofmann degradation reaction of terephthalic acid is ... /a/ source of 4-aminobenzoic acid. Dimethyl terephthalate reacts with one equivalent of potassium hydroxide in methanol. The resultant salt is then amidated with liquid ammonia indimethylformamide at 130 - 140 °C to give potassium terephthalamate. This then reacts with sodium hypochlorite solution at 50 - 92 °C. The overall yield is approximately 70%. A two-stage Hofmann reaction has been developed. The yield is 93%.

General Manufacturing Information

All other basic organic chemical manufacturing
Benzoic acid, 4-amino-: ACTIVE
Commercially available as the calcium, potassium, and sodium salts.
p-Aminobenzoic acid is also known as anti-gray hair factor (in rats only).
Absorbs UV light of wavelengths in the region of 260 to 313 nm; its molar absorptivity at 288.5 nm is 18,300. However, it does not absorb throughout the near UV range ... Nevertheless, in the 260 to 313 nm range, it has the highest protection index of current sunscreen agents.
The drug occurs as white or slightly yellow, odorless crystals or crystalline powder. The drug is slightly soluble in water and freely soluble in alcohol. PABA is incompatible with ferric salts and oxidizing agents and darkens on exposure to air or light; preparations of the drug should be stored in light-resistant containers.

Analytic Laboratory Methods

Method: AOAC 964.28, p-Aminobenzoic acid in feeds using spectrophotometric method; Analyte: 4-aminobenzoic acid; Matrix: animal feeds; Detection Level: not provided.
... Aromatic amines, including p-aminobenzoic acid have been detected in solution or on TLC plates by determining the fluorescence spectra of their fluorescamine derivatives. Method has a detection limit of 3 ug/L when in solution and 0.2 ug on chromatographic plates.
HPLC has been used for determining p-aminobenzoic acid and its metabolites in urine and serum, with a limit of detection of 5 ng. ... p-Aminobenzoic acid may be determined colorimetrically.

Clinical Laboratory Methods

Aniline derivetives, including p-aminobenzoic acid, have been determined in blood and urine by titration with N-bromosuccinimide. The relative error was less than 2% for 0.1-10 mg samples.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Air and light sensitive.

Interactions

Sulfonamides act by competitive inhibition of PABA in the microorganism. PABA administration in sufficient doses thus antagonized the antibacterial effect of the sulfonamides.
PABA appears to block the formatin of salicyluric acid from salicylic acid, resulting in increased salicylate blood levels.
Aminosalicylic acid appears to act on tubercle bacilli in a manner similar to that of sulfonamides on other organisms (by competing with PABA). Thus the administration of PABA may be expected to inhibit the antimicrobial activity of aminosalicylic acid.
Interferon titers induced by 0.007% PABA and poludan were compatible after both injections in the conjunctiva but not in the anterior chamber humor.
For more Interactions (Complete) data for 4-AMINOBENZOIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
Conditions to avoid: Exposure to light. May discolor on exposure to air and light.

Dates

Modify: 2023-08-15
1: Cox L, Guberg K, Young S, Nicholson S, Steer T, Prentice A, Page P. Validation of thes use of p-aminobenzoic acid to determine completeness of 24 h urine collections in surveys of diet and nutrition. Eur J Clin Nutr. 2018 Jun 5. doi: 10.1038/s41430-018-0195-x. [Epub ahead of print] PubMed PMID: 29872160.
2: Mutch CA, Ordonez AA, Qin H, Parker M, Bambarger LE, Villanueva-Meyer JE, Blecha J, Carroll V, Taglang C, Flavell R, Sriram R, VanBrocklin H, Rosenberg O, Ohliger MA, Jain SK, Neumann KD, Wilson DM. [(11)C]Para-Aminobenzoic Acid: A Positron Emission Tomography Tracer Targeting Bacteria-Specific Metabolism. ACS Infect Dis. 2018 May 8. doi: 10.1021/acsinfecdis.8b00061. [Epub ahead of print] PubMed PMID: 29712422.
3: Jeong YR, Kim SY, Park YS, Lee GM. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins. J Pharm Sci. 2018 Jul;107(7):1831-1841. doi: 10.1016/j.xphs.2018.03.013. Epub 2018 Mar 21. PubMed PMID: 29574229.
4: Abellán-Llobregat A, González-Gaitán C, Vidal L, Canals A, Morallón E. Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids. Biosens Bioelectron. 2018 Jun 30;109:123-131. doi: 10.1016/j.bios.2018.02.047. Epub 2018 Feb 23. PubMed PMID: 29547773.
5: Xia H, Attygalle AB. Transformation of the gas-phase favored O-protomer of p-aminobenzoic acid to its unfavored N-protomer by ion activation in the presence of water vapor: An ion-mobility mass spectrometry study. J Mass Spectrom. 2018 Apr;53(4):353-360. doi: 10.1002/jms.4066. PubMed PMID: 29377420.
6: Gaines E, Di Tommaso D. Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Pharmaceutics. 2018 Jan 23;10(1). pii: E12. doi: 10.3390/pharmaceutics10010012. PubMed PMID: 29360788; PubMed Central PMCID: PMC5874825.
7: Laborda P, Zhao Y, Ling J, Hou R, Liu F. Production of Antifungal p-Aminobenzoic Acid in Lysobacter antibioticus OH13. J Agric Food Chem. 2018 Jan 24;66(3):630-636. doi: 10.1021/acs.jafc.7b05084. Epub 2018 Jan 12. PubMed PMID: 29283262.
8: Al-Zaydi KM, Khalil HH, El-Faham A, Khattab SN. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chem Cent J. 2017 May 10;11(1):39. doi: 10.1186/s13065-017-0267-3. PubMed PMID: 29086830; PubMed Central PMCID: PMC5423881.
9: Gan HM, Lee YP, Austin CM. Nanopore Long-Read Guided Complete Genome Assembly of Hydrogenophaga intermedia, and Genomic Insights into 4-Aminobenzenesulfonate, p-Aminobenzoic Acid and Hydrogen Metabolism in the Genus Hydrogenophaga. Front Microbiol. 2017 Oct 4;8:1880. doi: 10.3389/fmicb.2017.01880. eCollection 2017. PubMed PMID: 29046667; PubMed Central PMCID: PMC5632844.
10: Patrick AL, Cismesia AP, Tesler LF, Polfer NC. Effects of ESI conditions on kinetic trapping of the solution-phase protonation isomer of p-aminobenzoic acid in the gas phase. Int J Mass Spectrom. 2017 Jul;418:148-155. doi: 10.1016/j.ijms.2016.09.022. Epub 2016 Oct 7. PubMed PMID: 28781574; PubMed Central PMCID: PMC5542407.
11: Qiu L, Tian K, Pan J, Jiang L, Yang H, Zhu X, Shen B, Duan Y, Huang Y. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin. Tetrahedron. 2017 Feb 9;73(6):771-775. doi: 10.1016/j.tet.2016.12.059. Epub 2016 Dec 28. PubMed PMID: 28626267; PubMed Central PMCID: PMC5471356.
12: Imai T, Tanaka K, Yonemitsu T, Yakushiji Y, Ohura K. Elucidation of the Intestinal Absorption of para-Aminobenzoic Acid, a Marker for Dietary Intake. J Pharm Sci. 2017 Sep;106(9):2881-2888. doi: 10.1016/j.xphs.2017.04.070. Epub 2017 May 24. PubMed PMID: 28549908.
13: Cismesia AP, Nicholls GR, Polfer NC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. J Mol Spectrosc. 2017 Feb;332:79-85. doi: 10.1016/j.jms.2016.10.020. Epub 2016 Nov 1. PubMed PMID: 28439142; PubMed Central PMCID: PMC5400370.
14: Giraldo A, Montes R, Rodil R, Quintana JB, Vidal-Liñán L, Beiras R. Ecotoxicological Evaluation of the UV Filters Ethylhexyl Dimethyl p-Aminobenzoic Acid and Octocrylene Using Marine Organisms Isochrysis galbana, Mytilus galloprovincialis and Paracentrotus lividus. Arch Environ Contam Toxicol. 2017 May;72(4):606-611. doi: 10.1007/s00244-017-0399-4. Epub 2017 Apr 8. PubMed PMID: 28391487.
15: Paul A, Kalita S, Kalita S, Sukumar P, Mandal B. Disaggregation of Amylin Aggregate by Novel Conformationally Restricted Aminobenzoic Acid containing α/β and α/γ Hybrid Peptidomimetics. Sci Rep. 2017 Jan 5;7:40095. doi: 10.1038/srep40095. PubMed PMID: 28054630; PubMed Central PMCID: PMC5214534.
16: Thiede JM, Kordus SL, Turman BJ, Buonomo JA, Aldrich CC, Minato Y, Baughn AD. Targeting intracellular p-aminobenzoic acid production potentiates the anti-tubercular action of antifolates. Sci Rep. 2016 Dec 1;6:38083. doi: 10.1038/srep38083. PubMed PMID: 27905500; PubMed Central PMCID: PMC5131483.
17: Chai Q, Zhang S, Wang X, Yang H, Xie YF. Effect of bromide on the transformation and genotoxicity of octyl-dimethyl-p-aminobenzoic acid during chlorination. J Hazard Mater. 2017 Feb 15;324(Pt B):626-633. doi: 10.1016/j.jhazmat.2016.11.035. Epub 2016 Nov 15. PubMed PMID: 27887814.
18: Zhai P, Chen X, Dong W, Li H, Chovelon JM. Degradation of triclosan in the presence of p-aminobenzoic acid under simulated sunlight irradiation. Environ Sci Pollut Res Int. 2017 Jan;24(1):558-567. doi: 10.1007/s11356-016-7778-7. Epub 2016 Oct 13. PubMed PMID: 27734316.
19: Singaraju AB, Nguyen K, Jain A, Haware RV, Stevens LL. Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Mol Pharm. 2016 Nov 7;13(11):3794-3806. Epub 2016 Oct 24. PubMed PMID: 27723351.
20: Seo J, Warnke S, Gewinner S, Schöllkopf W, Bowers MT, Pagel K, von Helden G. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Phys Chem Chem Phys. 2016 Sep 14;18(36):25474-25482. PubMed PMID: 27722299.

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